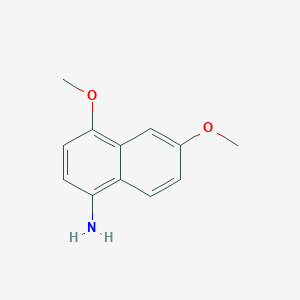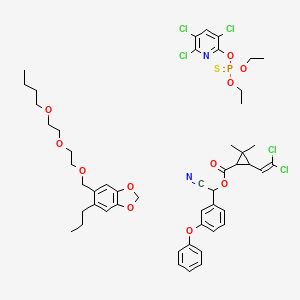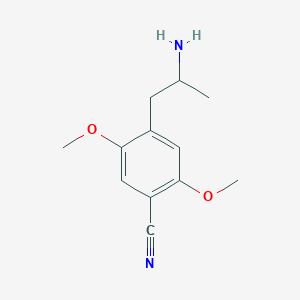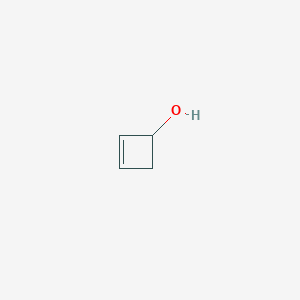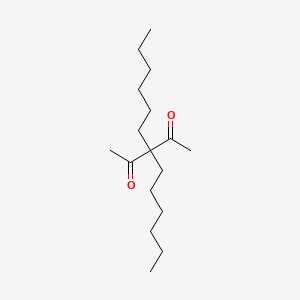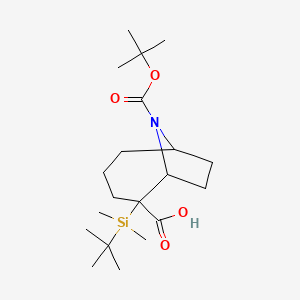
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through the intramolecular oxidative amination of aminocyclooct-4-enes.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic core.
Reduction: Reduction reactions can be employed to modify the ester and carboxylic acid groups.
Substitution: Nucleophilic substitution reactions can occur at the ester and silyl groups.
Common Reagents and Conditions
Oxidation: Palladium(II) acetate (Pd(OAc)2) and copper(II) acetate (Cu(OAc)2) are commonly used oxidants.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified nitrogen functionalities.
Reduction: Reduced forms of the ester and carboxylic acid groups.
Substitution: Substituted derivatives with new functional groups replacing the ester or silyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it an attractive scaffold for drug design and development.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor agonists. The compound’s ability to mimic natural products like anatoxin-a has led to investigations into its neurotoxic properties .
Medicine
In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism of action of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a mimic for acetylcholine, binding to nicotinic acetylcholine receptors and modulating their activity . This interaction can lead to various physiological effects, including neurotoxicity and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anatoxin-a: A potent neurotoxin produced by certain strains of blue-green algae.
9-Azabicyclo(4.2.1)nonane: A simpler analog without the ester and silyl groups.
Uniqueness
The uniqueness of 9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- lies in its combination of functional groups and bicyclic structure
Propriétés
Numéro CAS |
125736-02-9 |
|---|---|
Formule moléculaire |
C20H37NO4Si |
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[4.2.1]nonane-2-carboxylic acid |
InChI |
InChI=1S/C20H37NO4Si/c1-18(2,3)25-17(24)21-14-10-9-13-20(16(22)23,15(21)12-11-14)26(7,8)19(4,5)6/h14-15H,9-13H2,1-8H3,(H,22,23) |
Clé InChI |
QOFSIBUHAJRZLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)O)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


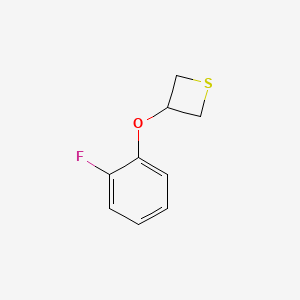
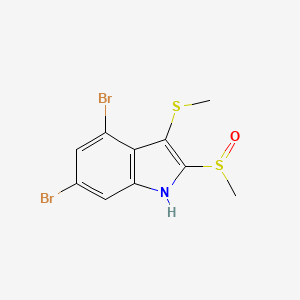

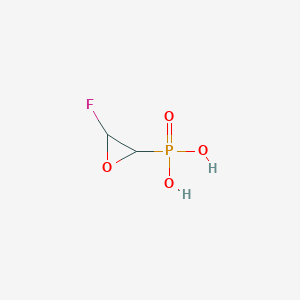
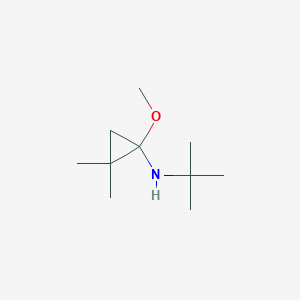
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
